molecular formula C15H12N2O3S B7743486 C15H12N2O3S

C15H12N2O3S

Cat. No.: B7743486
M. Wt: 300.3 g/mol
InChI Key: URTJVXCOJIPVAC-UHFFFAOYSA-N
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Description

The compound with the molecular formula C₁₅H₁₂N₂O₃S represents a diverse group of heterocyclic and sulfonamide-based organic molecules. These compounds share the same molecular formula but differ in structural arrangements, leading to distinct physical, chemical, and biological properties. Key structural features include sulfur-containing rings (e.g., thiazolidinones, benzothiazoles), sulfonamide linkages, and aromatic substituents. Applications range from pharmaceutical agents to chemical intermediates .

Properties

IUPAC Name

2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-9(15(19)20)17-8-16-13-12(14(17)18)11(7-21-13)10-5-3-2-4-6-10/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTJVXCOJIPVAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=NC2=C(C1=O)C(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone typically involves the reaction of benzimidazole derivatives with 3,4-dihydroxyacetophenone under specific conditions . The reaction is often carried out in the presence of a base, such as potassium carbonate , and a solvent like dimethyl sulfoxide (DMSO) . The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1H-Benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-Benzimidazol-2-ylsulfanyl)-1-(3,4-dihydroxyphenyl)ethanone: has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms:

Comparison with Similar Compounds

Structural Analysis

  • Thiazolidinone Derivatives (e.g., 681260-15-1): Characterized by a five-membered sulfur-containing ring with a ketone group. The nitro group enhances electrophilicity, influencing reactivity in medicinal chemistry .
  • Sulfonamide Derivatives (e.g., 875227-77-3): The sulfonamide (-SO₂NH-) group provides hydrogen-bonding capability, critical for targeting enzymes like carbonic anhydrase .
  • Quinazolinone Derivatives (e.g., ): The fused bicyclic quinazolinone core is associated with vasorelaxant and anticonvulsant activities .

Physicochemical Properties

  • Solubility : Sulfonamide derivatives (e.g., 875227-77-3) exhibit lower aqueous solubility due to aromatic hydrophobicity, whereas ester-containing compounds (e.g., 546099-80-3) are more lipophilic .
  • Thermal Stability: Thiazolidinones and benzothiazoles show moderate stability, while carbamate esters (e.g., 84427-33-8) hydrolyze readily under extreme pH .

Key Research Findings

Synthetic Efficiency: Ultrasonic irradiation enabled solvent-free synthesis of the quinazolinone derivative with 95% yield, highlighting eco-friendly advantages .

Drug Likeness : Sulfonamide derivatives (e.g., 875227-77-3) exhibit favorable LogP values (~3.9), aligning with Lipinski’s rules for oral bioavailability .

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